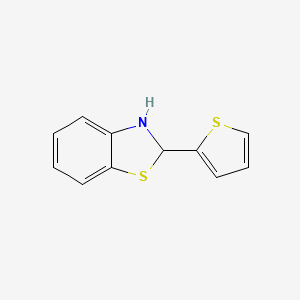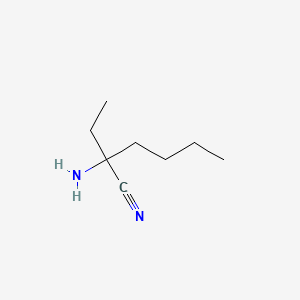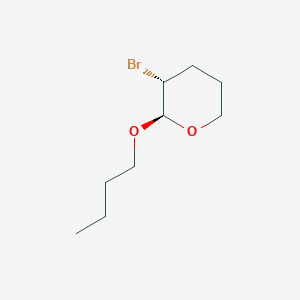
(2R,3R)-3-Bromo-2-butoxyoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-Bromo-2-butoxyoxane: is an organic compound that belongs to the class of oxanes. This compound is characterized by the presence of a bromine atom and a butoxy group attached to the oxane ring. The stereochemistry of the compound is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents around the oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Bromo-2-butoxyoxane typically involves the bromination of a suitable precursor. One common method is the bromination of (2R,3R)-2-butoxyoxane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: (2R,3R)-3-Bromo-2-butoxyoxane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The oxane ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted oxanes with different functional groups.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of various oxidized or reduced oxane derivatives.
Scientific Research Applications
Chemistry: (2R,3R)-3-Bromo-2-butoxyoxane is used as an intermediate in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and the development of chiral catalysts.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzymatic reactions involving oxane derivatives.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile building block for drug synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stereochemistry are exploited in the manufacture of polymers, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism of action of (2R,3R)-3-Bromo-2-butoxyoxane depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. The oxane ring can participate in ring-opening reactions, leading to the formation of various products. The molecular targets and pathways involved in its biological activity are determined by the specific enzymes or receptors it interacts with.
Comparison with Similar Compounds
(2R,3R)-3-Chloro-2-butoxyoxane: Similar structure but with a chlorine atom instead of bromine.
(2R,3R)-3-Iodo-2-butoxyoxane: Similar structure but with an iodine atom instead of bromine.
(2R,3R)-3-Fluoro-2-butoxyoxane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: The uniqueness of (2R,3R)-3-Bromo-2-butoxyoxane lies in its specific stereochemistry and the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Properties
CAS No. |
61092-42-0 |
|---|---|
Molecular Formula |
C9H17BrO2 |
Molecular Weight |
237.13 g/mol |
IUPAC Name |
(2R,3R)-3-bromo-2-butoxyoxane |
InChI |
InChI=1S/C9H17BrO2/c1-2-3-6-11-9-8(10)5-4-7-12-9/h8-9H,2-7H2,1H3/t8-,9-/m1/s1 |
InChI Key |
QLTXRMZGTJMNBH-RKDXNWHRSA-N |
Isomeric SMILES |
CCCCO[C@H]1[C@@H](CCCO1)Br |
Canonical SMILES |
CCCCOC1C(CCCO1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



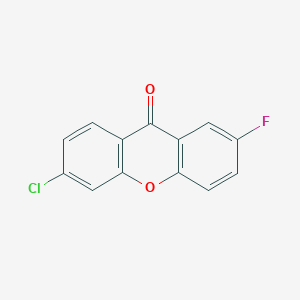
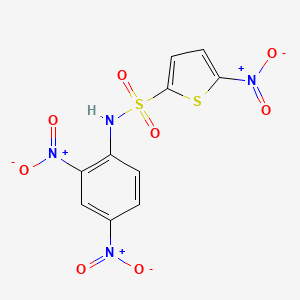
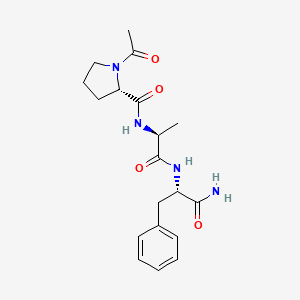
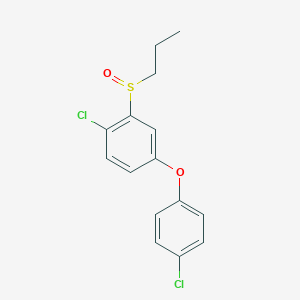
![4-[(4-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14600906.png)
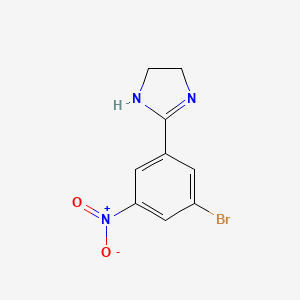

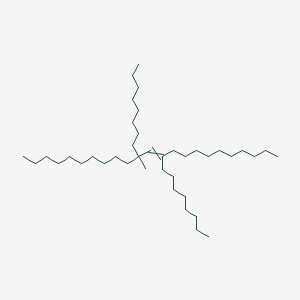
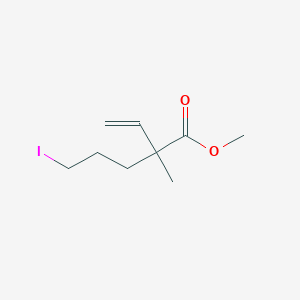
![3,4-Dimethyl-1-[(methylsulfanyl)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14600933.png)
![2-{3-[4-(Benzyloxy)phenyl]-3-oxo-2-phenylpropyl}cyclohexan-1-one](/img/structure/B14600948.png)
